Galunisertib (LY2157299 monohydrate) is a potent, selective, and orally bioavailable small molecule inhibitor of transforming growth factor beta receptor I (TGFβRI) kinase. [] It functions by specifically downregulating the phosphorylation of SMAD2, thereby abrogating the activation of the canonical TGFβ signaling pathway. [] This inhibitory action has been extensively studied for its potential therapeutic benefits in various diseases, particularly in the field of oncology.
Galunisertib, also known as LY2157299 monohydrate, is a small molecule inhibitor that specifically targets the transforming growth factor-beta receptor I (TGFβRI). This compound plays a significant role in cancer therapy, particularly in inhibiting tumor progression and reversing epithelial-mesenchymal transition (EMT), a process critical for tumor invasiveness and metastasis. Galunisertib has been developed by Eli Lilly and Company and has reached clinical trials for various malignancies, including glioma and hepatocellular carcinoma.
Galunisertib is classified as a TGFβRI kinase inhibitor of the dihydropyrrolopyrazole class. Its chemical formula is 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide monohydrate. The compound is designed to selectively inhibit the TGFβ signaling pathway, which is often dysregulated in cancerous tissues .
The synthesis of galunisertib involves a four-step convergent approach. This method allows for the efficient construction of the compound's complex structure while maintaining high purity levels. The synthesis typically includes:
The synthesis utilizes various organic reactions, including cyclization and coupling reactions, followed by chromatographic techniques for purification. Each step is optimized to maximize yield while minimizing side products .
Galunisertib's molecular structure features several key components:
The compound has a molecular weight of approximately 338.4 g/mol. Crystallographic studies have shown that galunisertib binds to the ATP-binding site of TGFβRI through hydrogen bonds, which are critical for its inhibitory action .
The primary reaction mechanism involves competitive inhibition at the TGFβRI site. Galunisertib mimics ATP binding, thereby preventing phosphorylation of downstream signaling molecules such as SMAD proteins.
The inhibition constant (IC50) for TGFβRI is reported to be around 0.172 μM, indicating high potency against this target. In vitro assays have demonstrated that galunisertib effectively reduces phosphorylation of SMAD2, a key mediator in TGFβ signaling pathways .
Galunisertib operates by selectively inhibiting TGFβRI, thereby blocking downstream signaling pathways that promote tumor growth and EMT. The inhibition leads to:
Data from preclinical studies indicate that galunisertib treatment leads to decreased expression of stemness-related genes in cancer cells, further supporting its role in targeting cancer stem cells and reducing drug resistance .
Galunisertib is typically presented as a white to off-white solid with good solubility in organic solvents but limited solubility in water.
Relevant analyses include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for quantification in biological samples, ensuring accurate measurement during pharmacokinetic studies .
Galunisertib has been investigated for its potential applications in various cancers due to its ability to inhibit TGFβ signaling:
Galunisertib (LY2157299 monohydrate) is a dihydropyrrolopyrazole-class inhibitor that specifically targets the ATP-binding pocket of transforming growth factor-β receptor type I (TGF-βRI/ALK5). X-ray co-crystallography studies reveal that galunisertib binds to the kinase domain through three critical interactions: (1) A hydrogen bond (≈3 Å) between the quinoline nitrogen and the backbone NH of histidine 283 (His283) in the hinge region; (2) A water-mediated hydrogen bond network connecting the pyridine nitrogen to tyrosine 249 (Tyr249), glutamic acid 245 (Glu245), and aspartic acid 351 (Asp351); and (3) Hydrophobic interactions with the gatekeeper residue serine 280 (Ser280), which confers selectivity over other activin receptor-like kinases (ALKs) [3] [5] [6]. This binding mode competitively inhibits ATP binding, preventing kinase activation. The molecular interactions stabilize an inactive conformation of ALK5, with the quinoline-6-carboxamide group occupying the hydrophobic pocket typically accommodating the adenine ring of ATP [6].
Table 1: Key Structural Interactions Between Galunisertib and ALK5
Interaction Type | Galunisertib Group | ALK5 Residue | Functional Significance |
---|---|---|---|
Hydrogen bond | Quinoline nitrogen | His283 (backbone NH) | Hinge region binding, prevents kinase domain closure |
Water-mediated H-bond | Pyridine nitrogen | Tyr249/Glu245/Asp351 | Stabilizes the ligand-receptor complex |
Hydrophobic interaction | Pyrrolopyrazole core | Ser280 (gatekeeper) | Determines selectivity across ALK family |
Steric occupancy | Quinoline ring | Hydrophobic pocket | Competes with ATP adenine ring binding |
Galunisertib selectively suppresses the canonical TGF-β pathway by inhibiting SMAD2 and SMAD3 phosphorylation (pSMAD2/3) downstream of ALK5 activation. Biochemical assays demonstrate concentration-dependent inhibition with an IC₅₀ of 0.172 μM for ALK5 autophosphorylation [3] [5]. In hepatocellular carcinoma (HCC) cell lines (HepG2, Huh7, SK-HEP1), galunisertib at 1–10 μM concentrations abrogates TGF-β-induced pSMAD2/3 within 60 minutes of treatment, with maximal inhibition (>90%) achieved at 10 μM [2] [9]. This inhibition is reversible upon drug withdrawal, confirming its direct kinase-blocking mechanism. Crucially, galunisertib does not affect total SMAD2/3 protein levels, indicating its specific action on phosphorylation dynamics rather than protein degradation [1]. In patient-derived tumor xenografts, pSMAD2 suppression correlates with reduced expression of SMAD4-dependent genes (e.g., SNAIL, TWIST), confirming downstream pathway blockade [8].
Table 2: Kinetics of SMAD2/3 Phosphorylation Inhibition Across Models
Experimental Model | Galunisertib Concentration | Exposure Time | pSMAD2/3 Inhibition (%) | Functional Outcome |
---|---|---|---|---|
HCC cell lines (in vitro) | 1 μM | 60 min | 60–70% | Blockade of TGF-β-induced EMT |
HCC cell lines (in vitro) | 10 μM | 60 min | >90% | Suppression of invasion markers |
PDX tumors (in vivo) | 75 mg/kg BID | 14 days | 70–85% | Downregulation of SNAIL/TWIST |
HCC patient tissue slices (ex vivo) | 1 μM | 48 hr | 45–60% | Reduced Ki67, increased caspase-3 |
While galunisertib potently inhibits canonical SMAD signaling, its effects on non-canonical TGF-β pathways are context-dependent. In HCC and glioblastoma models, galunisertib does not significantly inhibit TGF-β-activated kinase 1 (TAK1)-mediated p38/JNK phosphorylation, even at concentrations up to 10 μM [1] [8]. However, it indirectly modulates non-SMAD effectors through SMAD-dependent crosstalk:
Comprehensive kinase profiling using the DiscoverX KINOMEscan platform (456 kinases) confirms galunisertib’s primary selectivity for ALK5 (IC₅₀ = 0.172 μM) and its close homolog ALK4 (IC₅₀ = 0.078 μM) [3] [5] [6]. Cross-reactivity is observed with TGF-βRII (IC₅₀ = 0.208 μM) due to structural similarities in the kinase domain, but galunisertib shows minimal inhibition of other ALK family members:
The selectivity disparity arises from galunisertib’s interaction with Ser280 in ALK5, which corresponds to larger residues (e.g., phenylalanine) in ALK1/2/3 that sterically hinder binding [6] [7]. Moderate inhibition of ALK6/BMPR1B (IC₅₀ = 0.47 μM) occurs due to shared gatekeeper serine residues with ALK5, but this is unlikely to be pharmacologically relevant at therapeutic concentrations. Among non-ALK kinases, only MINK (IC₅₀ = 0.19 μM) and RIPK2 (IC₅₀ = 0.22 μM) show submicromolar sensitivity [5].
Table 3: Kinase Inhibition Profile of Galunisertib
Kinase | Alternative Name | IC₅₀ (μM) | Structural Basis of Selectivity |
---|---|---|---|
ALK5 | TGF-βRI | 0.172 | Optimal fit in ATP pocket; H-bond with His283 |
ALK4 | ACVR1B | 0.078 | 85% kinase domain homology with ALK5 |
TGF-βRII | – | 0.208 | Shared kinase domain motifs with ALK5 |
ALK6 | BMPR1B | 0.471 | Gatekeeper serine similarity |
ALK1 | ACVRL1 | 24.9 | Bulky gatekeeper residue (Phe) |
ALK2 | ACVR1 | 35.7 | Phe gatekeeper; altered ATP pocket geometry |
ALK3 | BMPR1A | 16.8 | Leu gatekeeper; hydrophobic pocket mismatch |
BMPR2 | – | >60.0 | Divergent ATP-binding domain |
Compound Names Mentioned in Text:| Galunisertib | LY2157299 | LY2157299 monohydrate | TGF-βRI inhibitor | ALK5 inhibitor |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7